2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Overview
Description
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is an organic compound that features both an amine group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzamide and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate benzoyl chloride derivative under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminopyridine and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine, often in an organic solvent like dichloromethane or toluene.
Procedure: The benzoyl chloride is added dropwise to a solution of 2-aminopyridine and the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. These could include continuous flow reactions or the use of automated synthesis equipment to ensure consistent quality and yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine and pyridine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered oxidation states.
Scientific Research Applications
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The specific pathways and targets depend on the biological context and the structure of the compound. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethylamine: This compound shares the pyridine moiety and has similar reactivity but lacks the benzamide group.
N-(Pyridin-2-yl)benzamide: Similar structure but without the ethyl linker, leading to different chemical and biological properties.
2-Aminobenzamide: Contains the benzamide group but lacks the pyridine moiety, resulting in different reactivity and applications.
Uniqueness
2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide is unique due to the combination of the benzamide and pyridine moieties connected by an ethyl linker. This structure allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-amino-N-(2-pyridin-2-ylethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-13-7-2-1-6-12(13)14(18)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSEFWBJDRETN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384399 | |
Record name | 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261765-37-1 | |
Record name | 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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